(1S)-1-(2-Chlorophenyl)propylamine hydrochloride
CAS No.: 873893-94-8
Cat. No.: VC2449290
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873893-94-8 |
|---|---|
| Molecular Formula | C9H13Cl2N |
| Molecular Weight | 206.11 g/mol |
| IUPAC Name | (1S)-1-(2-chlorophenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | SXSXIQCQWGYRDC-FVGYRXGTSA-N |
| Isomeric SMILES | CC[C@@H](C1=CC=CC=C1Cl)N.Cl |
| SMILES | CCC(C1=CC=CC=C1Cl)N.Cl |
| Canonical SMILES | CCC(C1=CC=CC=C1Cl)N.Cl |
Introduction
Chemical Identity and Structure
Basic Information
(1S)-1-(2-Chlorophenyl)propylamine hydrochloride is a chiral amine salt with the molecular formula C9H13Cl2N . It has a molecular weight of 206.11 g/mol and is identified by the CAS registry number 873893-94-8 . The compound name indicates several key structural features: the (1S)- prefix denotes the S-configuration at the stereocenter, while the core structure consists of a propylamine with a 2-chlorophenyl substituent, formulated as the hydrochloride salt.
Nomenclature and Identifiers
The compound is known by several systematic and alternative names in chemical literature and commercial databases:
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IUPAC Name: (1S)-1-(2-chlorophenyl)propan-1-amine;hydrochloride
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Alternative names include:
For computational and database purposes, the compound can be identified using several chemical identifiers:
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InChI: InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
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Standard InChIKey: SXSXIQCQWGYRDC-FVGYRXGTSA-N
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Isomeric SMILES: CCC@@HN.Cl
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Canonical SMILES: CCC(C1=CC=CC=C1Cl)N.Cl
Physical and Chemical Properties
Chemical Properties Table
The following table summarizes the key chemical properties of (1S)-1-(2-Chlorophenyl)propylamine hydrochloride:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 873893-94-8 | |
| Molecular Formula | C9H13Cl2N | |
| Molecular Weight | 206.11 g/mol | |
| PubChem Compound ID | 11521295 | |
| Stereochemistry | S-configuration at C1 |
Structural Characteristics
The compound features several significant structural elements that determine its chemical behavior:
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A chiral center at the carbon bearing the amino group, with S-configuration
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A 2-chlorophenyl group providing aromatic characteristics
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A propyl carbon chain
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A primary amine group
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Hydrochloride salt formation, affecting solubility and stability
These structural elements collectively contribute to the compound's chemical reactivity, solubility properties, and potential biological interactions.
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 4.8518 mL | 24.2589 mL | 48.5178 mL |
| 5 mM | 0.9704 mL | 4.8518 mL | 9.7036 mL |
| 10 mM | 0.4852 mL | 2.4259 mL | 4.8518 mL |
Table: Volume of solvent required to prepare stock solutions of specified concentrations
Shipping Conditions
For research and commercial purposes, the compound is typically shipped under the following conditions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume